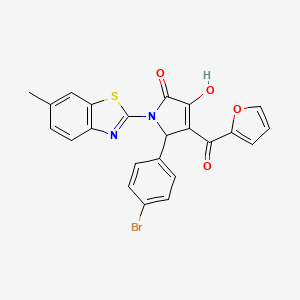

5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one

CAS No.:

Cat. No.: VC16305655

Molecular Formula: C23H15BrN2O4S

Molecular Weight: 495.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C23H15BrN2O4S |

|---|---|

| Molecular Weight | 495.3 g/mol |

| IUPAC Name | 2-(4-bromophenyl)-3-(furan-2-carbonyl)-4-hydroxy-1-(6-methyl-1,3-benzothiazol-2-yl)-2H-pyrrol-5-one |

| Standard InChI | InChI=1S/C23H15BrN2O4S/c1-12-4-9-15-17(11-12)31-23(25-15)26-19(13-5-7-14(24)8-6-13)18(21(28)22(26)29)20(27)16-3-2-10-30-16/h2-11,19,28H,1H3 |

| Standard InChI Key | BZUFZNADJZYULW-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC2=C(C=C1)N=C(S2)N3C(C(=C(C3=O)O)C(=O)C4=CC=CO4)C5=CC=C(C=C5)Br |

Introduction

5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one is a complex organic compound belonging to the class of pyrrolinones. It features a unique structure that includes a bromophenyl moiety, a furan carbonyl group, and a hydroxypyrrolinone framework, along with a benzothiazole unit. This compound is of interest in medicinal chemistry due to its potential biological activities and diverse applications.

Synthesis Methods

The synthesis of 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one typically involves multi-step organic reactions. Key reagents include bromine, furan-2-carboxylic acid, and various catalysts. Advanced techniques such as microwave-assisted synthesis or metal-catalyzed processes can be employed to improve yields and reduce reaction times.

Synthesis Overview:

| Step | Reagents | Conditions |

|---|---|---|

| 1. Formation of Pyrrolinone Core | Pyrrolidine, Furan-2-carboxylic acid | Basic conditions, reflux |

| 2. Bromination | Bromine | Acidic conditions, low temperature |

| 3. Benzothiazole Attachment | 6-Methylbenzothiazol-2-ylamine | Coupling reagents, catalysts |

Biological Activities and Potential Applications

Pyrrolinones, including derivatives like 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one, are known for their diverse biological activities. These compounds have been explored for their anti-inflammatory, anticancer, and antimicrobial properties. The unique structural features of this compound may contribute to its potential applications in medicinal chemistry.

Biological Activity Overview:

| Activity | Potential Application |

|---|---|

| Anti-inflammatory | Treatment of inflammatory diseases |

| Anticancer | Cancer therapy |

| Antimicrobial | Infection treatment |

Analytical Techniques for Characterization

Characterization of 5-(4-Bromophenyl)-4-(2-furylcarbonyl)-3-hydroxy-1-(6-methylbenzothiazol-2-yl)-3-pyrrolin-2-one involves various analytical techniques. Spectroscopy methods such as NMR (Nuclear Magnetic Resonance) and IR (Infrared Spectroscopy) are used to confirm the compound's structure. Chromatography techniques like HPLC (High-Performance Liquid Chromatography) help assess purity.

Analytical Techniques:

| Technique | Purpose |

|---|---|

| NMR Spectroscopy | Structural confirmation |

| IR Spectroscopy | Functional group identification |

| HPLC | Purity assessment |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume